

GW806742X: A Technical Guide to its Inhibition of VEGFR2 Signaling

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Compound of Interest		
Compound Name:	GW806742X	
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Abstract

This technical guide provides an in-depth overview of **GW806742X**, a potent ATP-mimetic inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We delve into its mechanism of action, its effects on critical downstream signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug discovery, offering the foundational information required for utilizing **GW806742X** as a research tool and for the development of novel anti-angiogenic therapies.

Introduction to GW806742X and VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), are the principal mediators of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. While essential for development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis. Consequently, the inhibition of VEGFR2 signaling is a well-established and clinically validated strategy in oncology.

GW806742X is a small molecule inhibitor that has demonstrated potent activity against VEGFR2.[1][2][3] It functions as an ATP mimetic, competitively binding to the ATP-binding site within the kinase domain of VEGFR2, thereby preventing autophosphorylation and the



subsequent activation of downstream signaling cascades.[1] Notably, **GW806742X** also exhibits inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, by binding to its pseudokinase domain.[1][3][4] This dual activity profile makes **GW806742X** a subject of interest for investigating both anti-angiogenic and anti-necroptotic therapeutic strategies.

Quantitative Data on GW806742X Inhibition

The inhibitory potency of **GW806742X** has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Target/Assay	Metric	Value	Reference
VEGFR2 (biochemical kinase assay)	IC50	2 nM	[1][2][3]
VEGF-induced HUVEC Proliferation	IC50	5 nM	[1][2][3]
MLKL (pseudokinase domain binding)	Kd	9.3 μΜ	[1][3][4]

Table 1: In Vitro Inhibitory Activity of **GW806742X**. IC50 (half-maximal inhibitory concentration) values indicate the concentration of **GW806742X** required to inhibit 50% of the target's activity or the cellular process. Kd (dissociation constant) represents the affinity of **GW806742X** for its target.

VEGFR2 Signaling and Mechanism of Inhibition by GW806742X

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes transautophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell biology.

Key Downstream Signaling Pathways



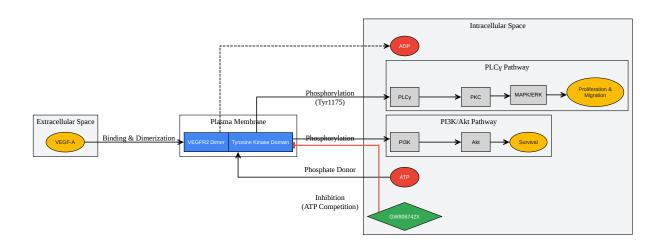
Two major signaling cascades activated by VEGFR2 are the Phospholipase C gamma (PLCy)-Protein Kinase C (PKC)-MAPK/ERK pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.

- PLCy-PKC-MAPK/ERK Pathway: Phosphorylation of VEGFR2 at Tyr1175 recruits and activates PLCy. Activated PLCy hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which then triggers the Raf-MEK-ERK (MAPK) signaling cascade, ultimately leading to the transcription of genes involved in endothelial cell proliferation and migration.[5]
- PI3K-Akt Pathway: The recruitment of PI3K to the activated VEGFR2 complex leads to the
 production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second
 messenger to activate the serine/threonine kinase Akt. Activated Akt promotes endothelial
 cell survival by inhibiting pro-apoptotic proteins and also contributes to cell proliferation and
 migration.[5]

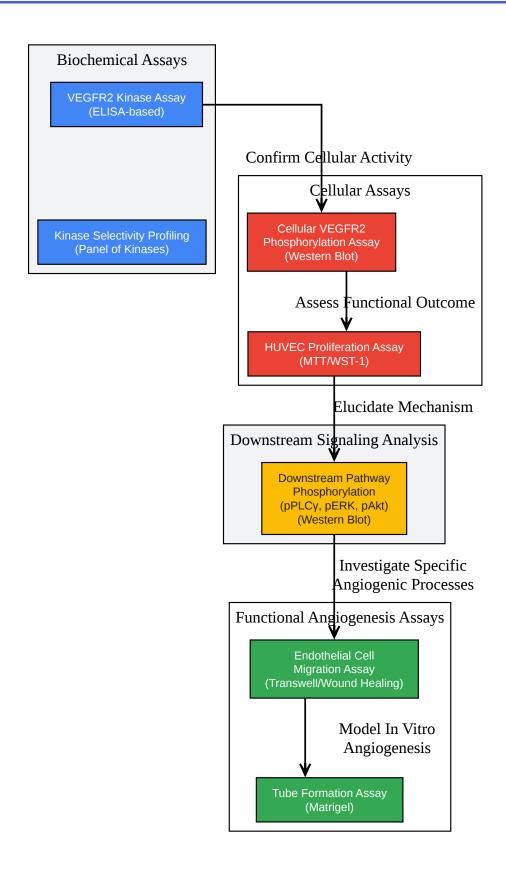
Mechanism of Inhibition by GW806742X

As an ATP-competitive inhibitor, **GW806742X** occupies the ATP-binding pocket of the VEGFR2 kinase domain. This action directly prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thus blocking the initial and critical step of receptor activation. Consequently, the recruitment and activation of downstream signaling molecules like PLCy and PI3K are inhibited, leading to the suppression of endothelial cell proliferation, migration, and survival.









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